Molecular Weight & H-Bonding Capacity Differentiation
4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine (C₁₄H₁₅NO) possesses a molecular weight of 213.27 g/mol, representing a 14.02 g/mol increase (+7.0%) over the closest commercially available analog, 4-Methoxy-[1,1′-biphenyl]-3-amine (C₁₃H₁₃NO, CAS 39811-17-1, MW 199.25 g/mol) . This mass difference arises exclusively from the 2′-methyl substituent. The target compound also features an increased calculated logP relative to the non-methylated analog, attributable to the additional hydrophobic methyl group, which modulates membrane permeability and solubility in organic reaction media [1].
Δ +14.02 (+7.0%)
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 213.27 |
| Comparator Or Baseline | 4-Methoxy-[1,1′-biphenyl]-3-amine (CAS 39811-17-1): 199.25 |
| Quantified Difference | Δ = +14.02 g/mol (+7.0%) |
| Conditions | Calculated based on molecular formula C₁₄H₁₅NO vs. C₁₃H₁₃NO |
Why This Matters
Molecular weight differential serves as a definitive identity verification parameter in quality control (LC-MS) and procurement specification, ensuring the correct substituted compound rather than the simpler analog is received.
- [1] Verevkin, S.P., Samarov, A.A., Vostrikov, S.V. Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Hydrogen, 2023, 4, 862–880. View Source
